3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-11-8-20-13(18)15(11)10-1-4-14(5-2-10)12(17)9-3-6-19-7-9/h3,6-7,10H,1-2,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUABDUWWZROJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidin-4-amine to form the intermediate 1-(furan-3-carbonyl)piperidin-4-ylamine. This intermediate is subsequently cyclized with oxazolidine-2,4-dione under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-3-carboxylic acid, while reduction of the carbonyl groups would produce the corresponding alcohols.
Scientific Research Applications
3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or antimicrobial agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the 1,3-oxazolidine-2,4-dione core but differ in substituents, leading to varied biological activities:
Structural and Functional Differences
Substituent Effects: Vinclozolin’s 3,5-dichlorophenyl group enhances fungicidal activity by promoting hydrophobic interactions with fungal enzymes . The target compound’s furan-3-carbonyl group may confer selectivity toward different targets (e.g., mammalian enzymes vs. fungal) due to reduced steric bulk compared to dichlorophenyl.
Bond Lengths and Conformation: The oxazolidine-dione core in all analogs exhibits similar bond lengths (C=O: ~1.20 Å, C–N: ~1.35 Å), as observed in chroman-2,4-dione derivatives . Vinclozolin’s dihedral angle between the oxazolidine ring and phenyl ring (77.55°) suggests a non-planar conformation critical for fungicidal activity .
Physicochemical Properties :
- Lipophilicity : Vinclozolin (logP ~3.0) is more lipophilic than the target compound (estimated logP ~1.5) due to chlorine substituents.
- Solubility : The methoxypyridine group in BK12533 improves aqueous solubility compared to the furan-based target compound .
Research Implications
- The target compound’s furan-piperidine-oxazolidine-dione architecture offers a template for designing selective inhibitors.
- Comparative studies with BI96718 and BK12533 could elucidate the role of heterocyclic substituents in target binding .
- Further pharmacological profiling is needed to validate hypothesized applications in antimicrobial or anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
